3-Bromo-5-fluoropyridine
Overview
Description
3-Bromo-5-fluoropyridine is a chemical compound with the molecular formula C5H3BrFN . It is used in various fields such as pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of 3-Bromo-5-fluoropyridine involves several steps. One method involves the Suzuki reaction of 3 with a range of aryl iodides, which gives 3-monosubstituted 5-bromo-2-fluoropyridines 4 in excellent yields . A second Suzuki reaction utilizing the bromo constituent of 4 with aryl and heteroaryl boronic acids provides 3,5-disubstituted 2-fluoropyridines 5 .Molecular Structure Analysis
The molecular structure of 3-Bromo-5-fluoropyridine is analyzed using various spectroscopic techniques . The compound has a molecular weight of 175.99 g/mol .Chemical Reactions Analysis
3-Bromo-5-fluoropyridine is involved in various chemical reactions. For instance, it can undergo a Suzuki reaction with aryl iodides to produce 3-monosubstituted 5-bromo-2-fluoropyridines . It can also react with aryl and heteroaryl boronic acids to produce 3,5-disubstituted 2-fluoropyridines .Physical And Chemical Properties Analysis
3-Bromo-5-fluoropyridine is a solid at 20 degrees Celsius . It has a molecular weight of 175.99 g/mol . The compound has a density of 1.7±0.1 g/cm3, a boiling point of 152.5±20.0 °C at 760 mmHg, and a flash point of 46.0±21.8 °C .Scientific Research Applications
Safety And Hazards
properties
IUPAC Name |
3-bromo-5-fluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFN/c6-4-1-5(7)3-8-2-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNNBQRRIHKFLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356173 | |
Record name | 3-bromo-5-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-fluoropyridine | |
CAS RN |
407-20-5 | |
Record name | 3-bromo-5-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-5-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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